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Introduction

Lucitanib is a potent oral inhibitor of the tyrosine kinase activity of vascular endothelial growth
factor receptors 1-3 (VEGFRL1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and
platelet-derived growth factor receptors alpha and beta (PDGFRa/B)[1][2]. Its mechanism of
action is centered on the disruption of key signaling pathways involved in tumor angiogenesis
and cell proliferation[3]. By targeting VEGFR and FGFR, Lucitanib effectively inhibits the
formation of new blood vessels, a process critical for tumor growth and metastasis[1][3].

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-
established marker for endothelial cells and is widely used to assess microvessel density
(MVD) in tumors[4]. Immunohistochemistry (IHC) for CD31 is a standard method to visualize
and quantify the extent of tumor angiogenesis. In the context of Lucitanib treatment, a
reduction in CD31 staining is indicative of the drug's anti-angiogenic activity. Studies have
shown that Lucitanib treatment significantly reduces tumor vessel density, as assessed by a
decrease in CD31 staining. Specifically, in CT26 tumors, Lucitanib has been observed to
reduce CD31+ vessels.

These application notes provide a comprehensive overview and detailed protocols for
performing and quantifying CD31 immunohistochemistry in tumor tissues treated with

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1684532?utm_src=pdf-interest
https://www.benchchem.com/product/b1684532?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5440032/
https://pubmed.ncbi.nlm.nih.gov/35844029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462733/
https://www.benchchem.com/product/b1684532?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5440032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462733/
https://pubmed.ncbi.nlm.nih.gov/35791438/
https://www.benchchem.com/product/b1684532?utm_src=pdf-body
https://www.benchchem.com/product/b1684532?utm_src=pdf-body
https://www.benchchem.com/product/b1684532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Lucitanib.

Data Presentation

The anti-angiogenic effect of Lucitanib can be quantified by assessing the changes in
microvessel density (MVD) using CD31 immunohistochemistry. The following tables provide a
structured format for presenting quantitative data from such studies.

Table 1: In Vitro IC50 Values for Lucitanib

Target Receptor IC50 (nM)
VEGFR1 7
VEGFR2 25
VEGFR3 10

FGFR1 17.5
FGFR2 82.5

(Data sourced from)

Table 2: Quantification of CD31 Staining in Lucitanib-Treated Tumors (Template)

This table is a template for researchers to populate with their experimental data.
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Microvessel
Treatment . % CD31 Fold
Treatment Dose . Density .
Duration Positive Change vs.
Group (mglkg) (vessels/m
(days) Area Control
m?)
Vehicle
1.0
Control
Lucitanib 5 14
Lucitanib 10 14
Lucitanib 20 14
Lucitanib 10 7
Lucitanib 10 21

Signaling Pathway and Experimental Workflow
Lucitanib’'s Mechanism of Action

Lucitanib exerts its anti-angiogenic effects by inhibiting the signaling pathways of VEGFR and
FGFR. This dual inhibition prevents the proliferation and migration of endothelial cells, which
are essential for the formation of new blood vessels.
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Caption: Lucitanib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow for CD31 Immunohistochemistry

The following diagram outlines the key steps in the immunohistochemical analysis of CD31 in

tumor tissues.
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Experimental Workflow for CD31 Immunohistochemistry
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Caption: Workflow for CD31 IHC in tumor tissue.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1684532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

Protocol 1: CD31 Immunohistochemistry for Paraffin-
Embedded Tissues

This protocol is a standard method for the detection of CD31 in formalin-fixed, paraffin-
embedded (FFPE) tumor sections.

Materials:

FFPE tumor tissue sections (4-5 um)

e Xylene

» Ethanol (100%, 95%, 70%)

o Deionized water

» Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)

» Hydrogen peroxide (3%)

e Blocking solution (e.g., 10% normal goat serum in PBS)

e Primary antibody: Rabbit anti-mouse CD31 antibody (e.g., Abcam ab28364), diluted 1:50 in
blocking solution.

e Secondary antibody: HRP-conjugated goat anti-rabbit IgG

e DAB (3,3'-Diaminobenzidine) substrate kit

e Hematoxylin

Mounting medium

Procedure:

o Deparaffinization and Rehydration:
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o Immerse slides in xylene (2 changes for 5 minutes each).

o Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1
change for 3 minutes), and 70% (1 change for 3 minutes).

o Rinse with deionized water.

e Antigen Retrieval:

o

Immerse slides in pre-heated antigen retrieval buffer.

Heat in a microwave or water bath at 95-100°C for 20 minutes.

[¢]

[e]

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse with deionized water.

[e]

e Blocking:

o Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for
10 minutes.

o Rinse with PBS.

o Block non-specific binding by incubating with blocking solution for 1 hour at room
temperature.

e Antibody Incubation:

[e]

Incubate sections with the primary anti-CD31 antibody overnight at 4°C in a humidified
chamber.

[e]

Wash slides with PBS (3 changes for 5 minutes each).

o

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

[¢]

Wash slides with PBS (3 changes for 5 minutes each).

o Detection and Counterstaining:
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o Apply DAB substrate and incubate until a brown color develops (monitor under a
microscope).

o Rinse with deionized water to stop the reaction.
o Counterstain with hematoxylin for 1-2 minutes.

o "Blue" the sections in running tap water.

e Dehydration and Mounting:
o Dehydrate through graded ethanol series and clear in xylene.

o Mount coverslips using a permanent mounting medium.

Protocol 2: Quantification of Microvessel Density

Procedure:

e Image Acquisition:
o Scan the stained slides at high resolution (e.g., 20x or 40x magnification).
o Identify "hot spots" of high vascular density within the tumor sections.

e Image Analysis:

o Use image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify CD31
staining.

o Method 1: Microvessel Counting:

» Count individual CD31-positive vessels in at least 3-5 high-power fields per tumor
section.

» Express the data as the average number of vessels per unit area (e.g., vessels/mm?2).

o Method 2: Positive Area Quantification:
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= Set a color threshold to specifically select the brown DAB staining.
» Calculate the percentage of the total tumor area that is positive for CD31 staining.
Statistical Analysis:

o Compare the MVD or % CD31 positive area between the Lucitanib-treated and control
groups using appropriate statistical tests (e.g., t-test, ANOVA).

o A statistically significant decrease in the measured parameters in the Lucitanib-treated
groups would indicate an anti-angiogenic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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